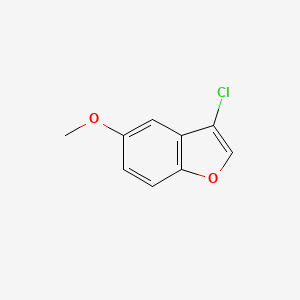

3-Chloro-5-methoxybenzofuran

Description

Significance of Benzofuran (B130515) Scaffolds in Heterocyclic Chemistry

The benzofuran nucleus, first synthesized by Perkin in 1870, is a cornerstone of heterocyclic chemistry. acs.orgnih.gov This planar, unsaturated ring system possesses a unique electronic distribution due to the presence of the oxygen atom in the furan (B31954) ring, making it a valuable building block for more complex molecular architectures. numberanalytics.com The inherent reactivity of the benzofuran ring allows for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives. mdpi.com

Overview of Benzofuran Derivatives in Scientific Research

Benzofuran derivatives are at the forefront of scientific research due to their well-documented pharmacological properties. rsc.orgnih.gov These compounds have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. nih.govsmolecule.comnih.gov For instance, certain benzofuran derivatives have been investigated for their potential to inhibit tumor cell growth and induce apoptosis. mdpi.comontosight.ai Their broad utility has established them as privileged scaffolds in the quest for novel therapeutic agents. nih.govresearchgate.net

Research Landscape of Substituted Halogenated and Alkoxybenzofurans

Within the broader family of benzofurans, halogenated and alkoxy-substituted derivatives represent a particularly interesting and active area of research. The introduction of halogen atoms and alkoxy groups onto the benzofuran scaffold can significantly modulate the molecule's electronic properties, lipophilicity, and steric profile. nih.gov These modifications, in turn, can have a profound impact on the compound's biological activity.

For example, the position and nature of halogen substitution can influence the cytotoxic properties of benzofuran derivatives. nih.gov Similarly, the presence of alkoxy groups, such as a methoxy (B1213986) group, can alter a compound's metabolic stability and pharmacokinetic profile. bioworld.comnih.gov Research in this area often involves the synthesis of series of analogues to establish structure-activity relationships (SAR), guiding the design of more potent and selective molecules. nih.govresearchgate.net

Defining the Research Focus: 3-Chloro-5-methoxybenzofuran

This article will focus specifically on the chemical compound 3-Chloro-5-methoxybenzofuran . This particular derivative combines the structural features of both a halogenated and an alkoxy-substituted benzofuran. The presence of a chlorine atom at the 3-position and a methoxy group at the 5-position creates a unique electronic and steric environment within the molecule, influencing its reactivity and potential applications. smolecule.com

The following sections will delve into the known chemical and physical properties of 3-Chloro-5-methoxybenzofuran, explore its synthesis, and discuss its reactivity. By concentrating solely on this specific compound, this article aims to provide a thorough and scientifically accurate overview of its place within the broader landscape of benzofuran chemistry.

Interactive Data Table: Properties of 3-Chloro-5-methoxybenzofuran

| Property | Value | Source |

| Molecular Formula | C₉H₇ClO₂ | smolecule.com |

| CAS Number | 77440-96-1 | chemsrc.combldpharm.com |

| XLogP3-AA | 2.9 | smolecule.com |

| Topological Polar Surface Area | 22.4 Ų | smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-methoxy-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c1-11-6-2-3-9-7(4-6)8(10)5-12-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLUZCOPISMJNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504504 | |

| Record name | 3-Chloro-5-methoxy-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77440-96-1 | |

| Record name | 3-Chloro-5-methoxy-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 3 Chloro 5 Methoxybenzofuran and Analogues

Classical and Conventional Synthesis Protocols

Traditional synthetic routes to 3-chloro-5-methoxybenzofuran often rely on multi-step sequences involving chlorination, cyclization, and condensation reactions.

Chlorination of 5-Methoxybenzofuran (B76594) Precursors

One direct approach to 3-chloro-5-methoxybenzofuran is the chlorination of a 5-methoxybenzofuran precursor. smolecule.com This method involves the use of a suitable chlorinating agent to introduce a chlorine atom at the 3-position of the benzofuran (B130515) ring. The reactivity of the benzofuran ring system allows for electrophilic substitution, and the position of chlorination is influenced by the directing effects of the existing methoxy (B1213986) group and the furan (B31954) oxygen.

For instance, the reaction of 5-methoxybenzofuran with a chlorinating agent under controlled conditions can yield the desired 3-chloro-5-methoxybenzofuran. smolecule.com The choice of chlorinating agent and reaction conditions is crucial to ensure regioselectivity and minimize the formation of undesired byproducts.

Cyclization Reactions for Benzofuran Ring Formation

The formation of the benzofuran ring is a key step in the synthesis of its derivatives. Cyclization reactions are widely employed for this purpose, often starting from appropriately substituted phenolic precursors. One common strategy involves the intramolecular cyclization of an ortho-substituted phenol (B47542). For example, a 2-alkynylphenol can undergo cyclization to form the benzofuran ring. rsc.org

In the context of 5-methoxybenzofuran derivatives, a key intermediate is 5-methoxybenzofuran-3(2H)-one, which can be synthesized through the cyclization of 3-(5-methoxybenzofuran-3-yl)propionic acid using a catalyst like polyphosphoric acid. smolecule.com Another route involves the reaction of 2-chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone (B2730998) with boron trichloride (B1173362) and aluminum(III) chloride. smolecule.com

A general method for synthesizing substituted benzofurans involves the reaction of salicylaldehyde (B1680747) derivatives with α-bromoacetophenones in the presence of a base like potassium carbonate. mdpi.com This approach allows for the introduction of various substituents on both the benzene (B151609) and furan rings.

| Starting Material | Reagent(s) | Product | Reference |

| 5-Methoxybenzofuran | Chlorinating Agent | 3-Chloro-5-methoxybenzofuran | smolecule.com |

| 3-(5-methoxybenzofuran-3-yl)propionic acid | Polyphosphoric Acid | 5-Methoxybenzofuran-3(2H)-one | smolecule.com |

| 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone | Boron Trichloride, Aluminum(III) Chloride | 5-Methoxybenzofuran-3(2H)-one | smolecule.com |

| Salicylaldehyde derivatives | α-Bromoacetophenones, K2CO3 | Substituted benzofurans | mdpi.com |

Condensation-Based Synthetic Routes

Condensation reactions provide another versatile avenue for the synthesis of the benzofuran scaffold. These reactions typically involve the formation of a key bond in the heterocyclic ring through the joining of two or more molecular fragments. For example, the Claisen condensation of acetyl-substituted methoxy-diphenylbenzofurans with ethyl oxalate (B1200264) can produce diketobutanoates, which are precursors to more complex benzofuran derivatives. chemicalpapers.com

The synthesis of 5-methoxybenzofuran-3(2H)-one can also be achieved through condensation reactions involving benzofuran derivatives and other reagents. smolecule.com Furthermore, the Knoevenagel condensation of benzofuran derivatives with Meldrum's acid has been used to create more elaborate structures. mdpi.com A one-pot procedure involving the reaction of substituted salicylaldehydes with ethyl 4-chloro-3-oxobutanoate can lead to the formation of 2-(benzofuran-2-yl)quinoline-3-carboxylic acid derivatives through in situ Williamson ether formation, ester hydrolysis, and intramolecular cyclization. beilstein-journals.org

Catalytic Synthesis Strategies

Modern synthetic chemistry has increasingly turned to catalytic methods to improve efficiency, selectivity, and sustainability. Palladium and copper catalysts have proven to be particularly effective in the synthesis of benzofurans.

Palladium-Catalyzed Coupling Reactions (e.g., Larock-type, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the benzofuran ring system. The Larock annulation, a palladium-catalyzed heteroannulation, is a notable method for synthesizing indoles and has been extended to the synthesis of benzofurans. ub.edu This reaction typically involves the coupling of an o-iodoaniline or o-iodophenol with an alkyne. ub.eduresearchgate.net More sustainable and economical approaches are being explored, including the use of nickel catalysis as an alternative to palladium. researchgate.net

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is another widely used palladium-catalyzed reaction for benzofuran synthesis. organic-chemistry.orgrsc.orgnih.gov This reaction can be part of a one-pot, three-component synthesis of 2,3-disubstituted benzo[b]furans from 2-iodophenols, terminal acetylenes, and aryl iodides. nih.gov The use of microwave irradiation can shorten reaction times and reduce side products in these syntheses. nih.gov Palladium nanoparticles have also been employed as catalysts for one-pot benzofuran synthesis via Sonogashira cross-coupling under ambient conditions. organic-chemistry.orgorganic-chemistry.org A tandem Sonogashira/hydroalkoxylation coupling catalyzed by NHC-palladium complexes offers another efficient route. acs.org

| Reaction Type | Catalyst System | Starting Materials | Product | Reference(s) |

| Larock Annulation | Pd(OAc)2, Base, Ligand | o-Iodoaniline/o-Iodophenol, Alkyne | Indole (B1671886)/Benzofuran | ub.eduresearchgate.net |

| Sonogashira Coupling | Pd catalyst, Cu co-catalyst | Terminal Alkyne, Aryl/Vinyl Halide | Disubstituted Alkyne (Benzofuran precursor) | organic-chemistry.orgrsc.orgnih.gov |

| One-pot Three-component Sonogashira | Pd catalyst | 2-Iodophenol, Terminal Acetylene, Aryl Iodide | 2,3-Disubstituted Benzofuran | nih.gov |

| Sonogashira with Nanoparticles | Pd Nanoparticles, PPh3 | 2-Iodophenol, Terminal Alkyne | Benzofuran | organic-chemistry.orgorganic-chemistry.org |

| Tandem Sonogashira/Hydroalkoxylation | NHC-Pd Complexes | o-Hydroxyaryl Halide, Phenylacetylene | Benzofuran | acs.org |

Copper-Mediated Transformations

Copper-catalyzed reactions also play a significant role in the synthesis of benzofurans. The Castro-Stephens coupling, a reaction between a copper(I) acetylide and an aryl halide, can be used to form disubstituted alkynes, which are key intermediates for benzofuran synthesis. wikipedia.orgalfa-chemistry.com This reaction is particularly useful for synthesizing heterocyclic compounds when a nucleophilic group is present ortho to the aryl halide. wikipedia.orgalfa-chemistry.com

Ullmann-type reactions, which involve copper-catalyzed coupling of aryl halides, are also employed. For instance, a copper-catalyzed intramolecular Ullmann C-O coupling reaction is a key step in the synthesis of annulated benzofuran derivatives. uol.deresearchgate.netacs.org This can be part of a sequence involving an initial Suzuki coupling followed by the intramolecular C-O bond formation. researchgate.netacs.org One-pot iron(III)-catalyzed activation and copper(I)-catalyzed cyclization can be used to synthesize dihydrobenzofurans. aablocks.com

| Reaction Type | Catalyst System | Key Transformation | Product Type | Reference(s) |

| Castro-Stephens Coupling | Copper(I) Acetylide | Coupling of aryl halide and alkyne | Disubstituted alkyne | wikipedia.orgalfa-chemistry.com |

| Ullmann C-O Coupling | CuI / Ligand | Intramolecular C-O bond formation | Annulated benzofurans | uol.deresearchgate.netacs.org |

| Iron/Copper Catalyzed Cyclization | Iron(III) and Copper(I) | One-pot activation and cyclization | Dihydrobenzofurans | aablocks.com |

Gold-Catalyzed Approaches in Benzofuran Synthesis

Gold catalysis has emerged as a powerful tool for the synthesis of substituted benzofurans due to the carbophilic nature of gold catalysts, which effectively activate alkynes for various transformations. mdpi.com

One prominent gold-catalyzed method involves the cyclization of o-alkynylphenols. mdpi.com These reactions can proceed via intramolecular hydroalkoxylation to furnish C2-substituted benzofurans. mdpi.com Detailed mechanistic and kinetic studies have revealed that a preformed boron-oxygen σ bond can add across an alkyne activated by a carbophilic gold catalyst, leading to 2,3-disubstituted benzofurans. mdpi.com For instance, gold-catalyzed alkyne hydroxylation of o-alkynyl phenols offers a rapid route to various 2-substituted benzofuran derivatives in excellent yields under mild conditions. researchgate.net

Furthermore, gold catalysts, such as SIPrAuCl in conjunction with a co-catalyst like NaBARF, can promote the intramolecular cyclization of o-alkynylphenol to a benzofuran intermediate. This intermediate can then undergo a selective hydroarylation with haloalkynes, catalyzed by the same system, to produce vinyl benzofurans. researchgate.net Another innovative approach utilizes gold catalysis for the domino cyclization and oxidative coupling of 2-alkynyl phenols to form 3,3'-bisbenzofurans. researchgate.net

The synthesis of chroman-3-ones, structurally related to benzofurans, can be efficiently achieved from propargyl aryl ethers through gold-catalyzed oxidation. nih.gov This method is step-economic and highly efficient. nih.gov The reaction likely proceeds through an α-oxo gold carbene intermediate. nih.gov The choice of ligand can significantly impact the reaction's outcome. For example, P,N-bidentate ligands have been shown to be effective in the intermolecular trapping of α-oxo gold carbenes with carboxylic acids. nih.gov

Advanced and Novel Synthetic Techniques

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for constructing the benzofuran scaffold. These techniques often offer advantages such as shorter reaction times, higher yields, and the ability to generate complex molecules in fewer steps.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times and improve yields. researchgate.net This technique has been successfully applied to the synthesis of benzofuran derivatives. For example, microwave irradiation can facilitate the synthesis of benzofuran-3(2H)-ones from benzoate (B1203000) substrates in yields ranging from 43% to 58%. researchgate.netsemanticscholar.org The optimization of reaction conditions, such as temperature, time, and the choice of base and solvent, is crucial for maximizing the efficiency of these reactions. researchgate.net For instance, in the synthesis of 5-methoxybenzofuran-3(2H)-one, a yield of 55% has been reported under microwave conditions. semanticscholar.org

A study on the microwave-assisted synthesis of benzofuran-3(2H)-ones explored various parameters to find the optimal conditions. researchgate.net

| Entry | Temperature (°C) | Time (min) | Base (equiv.) | Solvent | Yield (%) |

| 5 | 150 | 20 | K₂CO₃ (1.0) | DMF | 23 |

| 19 | 150 | 30 | K₂CO₃ (0.75) | CH₃OH/DMF | 27 |

| 21 | 150 | 30 | Cs₂CO₃ (0.75) | CH₃OH/DMF | 37 |

| 25 | 150 | 30 | K₃PO₄ (0.75) | CH₃OH/DMF | 43 |

This data demonstrates that by systematically varying the base and other conditions, the yield of the desired benzofuranone can be significantly improved. researchgate.net The use of microwave energy in combination with pressure has also been shown to be an effective green energy resource for synthesizing various heterocyclic compounds. nih.gov

Free Radical Cyclization Cascades

Free radical cyclization reactions provide a powerful strategy for the construction of complex polycyclic systems, including those containing a benzofuran core. rsc.org These cascade reactions can form multiple bonds in a single step, leading to the efficient synthesis of intricate molecular architectures that are otherwise difficult to prepare. rsc.orgresearchgate.net

While specific examples detailing the synthesis of 3-Chloro-5-methoxybenzofuran via free radical cyclization are not prevalent in the provided results, the general applicability of this method to benzofuran synthesis is well-established. rsc.org For instance, a unique free radical cyclization cascade has been utilized to construct complex benzofuran derivatives. rsc.org The development of metal-mediated intramolecular free-radical cyclization has become a widely applicable synthetic methodology, valued for its functional-group tolerance and selectivity. researchgate.net

One-Pot Synthetic Protocols

One such strategy involves the tandem cyclization of 2-hydroxybenzonitrile (B42573) derivatives with methyl or ethyl bromoacetate (B1195939) in the presence of K₂CO₃ in DMF to produce 3-aminobenzo[b]furan analogs in high yields. mdpi.com Another efficient one-pot approach for generating amino-substituted benzofuran skeletons involves the reaction of substituted amines, salicylaldehydes, and calcium carbide, which generates the alkyne in situ. acs.org This reaction, mediated by copper bromide, sodium carbonate, and water in DMSO, provides a gateway to medicinally important benzofuran derivatives. acs.org

Furthermore, a one-pot three-component condensation of phenylglyoxal (B86788) monohydrate, 1,3-dimethylbarbituric acid, and cyclohexyl isocyanide has been developed for the regioselective synthesis of furo[2,3-d]pyrimidine (B11772683) derivatives, which are structurally related to benzofurans. nih.gov The optimization of this reaction identified ZrOCl₂•8H₂O as an effective catalyst in water. nih.gov

Optimization of Reaction Conditions and Yields for Benzofuran Derivatives

The optimization of reaction conditions is paramount for achieving high yields and purity in the synthesis of benzofuran derivatives. mdpi.comacs.org Factors such as the choice of catalyst, solvent, base, temperature, and reaction time all play a significant role. acs.orgscielo.br

For example, in the nickel-catalyzed synthesis of benzofuran derivatives, it was found that using Ni(OTf)₂ as the catalyst, 1,10-phenanthroline (B135089) as the ligand, and acetonitrile (B52724) as the solvent led to high yields. acs.org The electronic nature of the substituents on the starting materials can also impact the yield; electron-donating groups on salicylaldehydes generally lead to higher yields of the target benzofuran derivatives, while electron-withdrawing groups diminish the yield. acs.org

In the silver(I)-promoted oxidative coupling of phenylpropanoids to form dihydrobenzofuran neolignans, a systematic optimization of the oxidant, solvent, and reaction time was conducted. scielo.br Silver(I) oxide (0.5 equivalents) was found to be the most efficient oxidant. scielo.br Acetonitrile, a "greener" solvent compared to commonly used alternatives like dichloromethane (B109758) and benzene, provided the best balance between conversion and selectivity. scielo.br The reaction time could also be significantly reduced from 20 hours to 4 hours without a major decrease in performance. scielo.br

Chemical Transformations and Derivatization Studies of 3 Chloro 5 Methoxybenzofuran

Reactivity Profile of the Benzofuran (B130515) Heterocycle

The chemical reactivity of 3-Chloro-5-methoxybenzofuran is dictated by the electronic properties of its constituent parts: the furan (B31954) ring, the benzene (B151609) ring, the chloro substituent, and the methoxy (B1213986) substituent. The benzofuran system, a fusion of a benzene and a furan ring, contains a π-electron system that gives it aromatic character. Heterocycles like furans are generally more susceptible to electrophilic attack than benzene because the heteroatom (oxygen) can stabilize the cationic intermediate. wikipedia.org

Reactions Involving the Chlorine Substituent

The chlorine atom at the C-3 position is a key handle for synthetic modification, enabling both nucleophilic substitution and modern cross-coupling reactions.

Nucleophilic Substitution Reactions at C-3

The C-3 position of the benzofuran ring, bearing the chloro substituent, is susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This type of reaction provides a direct route to functionalized 3-substituted benzofurans.

Research has demonstrated the successful substitution of the C-3 chlorine in related benzofuran systems. For instance, 3-chlorobenzofuran-2-carbaldehydes react efficiently with various aryl thiols in the presence of a base like triethylamine (B128534) (TEA) at room temperature. doi.org This method affords 3-sulfenylated benzo[b]furan derivatives in excellent yields. doi.org Similarly, the chloro group at C-3 can be displaced by other sulfur-based nucleophiles; 3-chlorobenzofuran-2-carbaldehydes have been converted into methyl 3-((2-methoxy-2-oxoethyl)thio)benzofuran-2-carboxylates, showcasing the utility of this substitution for building more complex structures. urfu.ru

| Substrate | Nucleophile | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 5-Methoxy-3-chlorobenzofuran-2-carbaldehyde | 4-Methylbenzenethiol | TEA | CH2Cl2 | RT | 98% |

| 5-Bromo-3-chlorobenzofuran-2-carbaldehyde | 4-Chlorobenzenethiol | TEA | CH2Cl2 | RT | 95% |

| 3-Chlorobenzofuran-2-carbonitrile | 4-Fluorobenzenethiol | TEA | CH2Cl2 | 40°C | 84% |

Cross-Coupling Reactions at the Halo-Position

Palladium-, nickel-, and copper-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-3 chloro position of 3-Chloro-5-methoxybenzofuran serves as a potential site for such transformations, including Suzuki, Sonogashira, and Stille couplings. While specific examples starting directly from 3-Chloro-5-methoxybenzofuran are not extensively documented, studies on analogous systems illustrate the feasibility of this approach.

For example, the Sonogashira coupling reaction has been effectively used in the synthesis of 2-arylbenzofurans. The coupling of 2-iodo-5-methoxyphenol (B1600464) with terminal alkynes, catalyzed by palladium and copper complexes, proceeds to form a diarylacetylene intermediate which then undergoes cyclization to yield the 2,6-disubstituted benzofuran scaffold. semanticscholar.org Furthermore, copper-catalyzed intramolecular O-arylation of α-(2-bromoaryl)acetonitriles provides an efficient route to 3-cyanobenzofurans, demonstrating the utility of transition metals in forming the benzofuran ring itself via reactions at a halo-position. nih.gov Nickel-catalyzed intramolecular dehydrogenative coupling of ortho-alkenyl phenols has also been developed for the synthesis of 3-aryl benzofurans. rsc.org These examples strongly suggest that 3-Chloro-5-methoxybenzofuran is a viable substrate for a variety of cross-coupling reactions to introduce aryl, alkyl, and other moieties at the C-3 position.

Transformations of the Methoxy Substituent

The methoxy group at C-5 is another site for chemical modification, primarily through demethylation to reveal a phenol (B47542) or by influencing electrophilic substitution on the aromatic ring.

Demethylation Reactions

The cleavage of the methyl ether at C-5 to yield the corresponding 5-hydroxybenzofuran is a common and useful transformation. This reaction unmasks a phenolic hydroxyl group, which can be a key functional group in biologically active molecules or a handle for further derivatization.

Several reagents are known to effectively demethylate aromatic methyl ethers. Boron tribromide (BBr₃) is a widely used reagent for this purpose due to its high efficacy under mild reaction conditions, typically in a solvent like dichloromethane (B109758) (DCM) at low temperatures (-78 °C to room temperature). semanticscholar.orgehu.euscommonorganicchemistry.com Other Lewis acids such as boron trichloride (B1173362) (BCl₃) and aluminum chloride (AlCl₃) have also been employed. semanticscholar.org In addition to Lewis acids, strong protic acids like hydrobromic acid (HBr) or nucleophilic reagents like thiolates can also effect demethylation, though often requiring harsher conditions. commonorganicchemistry.com

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Boron tribromide (BBr₃) | DCM, -78°C to RT | Mild, effective, and widely used for phenolic ethers. |

| Hydrobromic acid (HBr) | Elevated temperatures | Strong acid, lower functional group tolerance. |

| 1-Dodecanethiol / NaOH | NMP, elevated temperatures | Nucleophilic demethylation, can be useful for specific substrates. |

| Aluminum chloride (AlCl₃) | Inert solvent | Classic Lewis acid for ether cleavage. |

Electrophilic Aromatic Substitution on the Methoxy-Substituted Ring

The C-5 methoxy group is a powerful activating group for electrophilic aromatic substitution (SEAr) on the benzene ring. wikipedia.org By donating electron density through resonance, it makes the ring more nucleophilic and thus more reactive towards electrophiles. As an ortho-, para-director, the methoxy group directs incoming electrophiles to the C-4 and C-6 positions.

The regioselectivity between the C-4 and C-6 positions can be influenced by steric factors and the specific electrophile used. The C-6 position is generally less sterically hindered than the C-4 position, which is flanked by the fused furan ring. Standard electrophilic aromatic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation are all potential reactions for functionalizing the benzene ring of 3-Chloro-5-methoxybenzofuran. wikipedia.org Computational models like RegioSQM have been developed to accurately predict the most nucleophilic center in heteroaromatic systems, providing a tool to forecast the outcome of such reactions. rsc.org For 5-methoxybenzofuran (B76594), substitution is anticipated to occur preferentially at the C-4 and C-6 positions, providing a pathway to poly-substituted benzofuran derivatives. researchgate.net

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a key strategy in organic synthesis that involves the transformation of one functional group into another. For 3-Chloro-5-methoxybenzofuran, FGI strategies primarily target the reactive chloro and methoxy groups, enabling the introduction of new functionalities and the construction of more complex molecular architectures.

The chlorine atom at the 3-position is particularly amenable to transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron compound (such as a boronic acid or ester) to form a new carbon-carbon bond. libretexts.org This allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the C-3 position, significantly increasing molecular diversity. The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. libretexts.orgnih.gov While the reactivity of aryl chlorides can be lower than bromides or iodides, appropriate ligand and base selection can facilitate the reaction. libretexts.org

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between the aryl chloride and an amine. organic-chemistry.orgtcichemicals.com This method is highly effective for synthesizing a wide array of substituted anilines and related compounds from 3-Chloro-5-methoxybenzofuran. The catalytic cycle involves oxidative addition of the aryl chloride to the palladium catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. researchgate.netrsc.org

Beyond cross-coupling, other interconversions are also significant:

Nucleophilic Substitution: The chlorine atom can be displaced by strong nucleophiles, although this often requires more forcing conditions compared to cross-coupling reactions. smolecule.com

Demethylation: The methoxy group at the C-5 position can be cleaved to yield the corresponding phenol (3-chlorobenzofuran-5-ol). This is commonly achieved using strong Lewis acids like boron tribromide (BBr₃) in an anhydrous solvent. mdpi.com The resulting phenol is a valuable intermediate, as it can be further functionalized through O-alkylation or conversion to a triflate for subsequent coupling reactions. mdpi.comrsc.org

The following table summarizes key functional group interconversion strategies applicable to 3-Chloro-5-methoxybenzofuran.

| Transformation | Reagents & Conditions | Resulting Functional Group | Reference |

| C-C Bond Formation | Boronic Acid/Ester, Pd Catalyst (e.g., Pd(OAc)₂), Ligand, Base | Aryl, Vinyl, or Alkyl group at C-3 | libretexts.org |

| C-N Bond Formation | Primary/Secondary Amine, Pd Catalyst, Ligand, Base | Amino group at C-3 | organic-chemistry.orgtcichemicals.com |

| Demethylation | BBr₃, Anhydrous CH₂Cl₂ | Hydroxyl group at C-5 | mdpi.com |

| O-Alkylation (of phenol) | Alkyl Halide, K₂CO₃, Acetone | Alkoxy group at C-5 | mdpi.com |

| Nucleophilic Substitution | Strong Nucleophile (e.g., NaOMe) | Methoxy or other nucleophilic group at C-3 | smolecule.com |

Advanced Derivatization Techniques for Analytical and Research Applications

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific purpose, such as analysis or biological screening.

For analytical applications, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is employed to enhance volatility, improve thermal stability, and increase detection sensitivity. academicjournals.orgresearchgate.net Analytes with polar functional groups, such as potential derivatives of 3-Chloro-5-methoxybenzofuran (e.g., its hydroxylated metabolite), often require derivatization for successful GC analysis. researchgate.net

Common derivatization techniques include:

Silylation: This process replaces active hydrogen atoms in hydroxyl or amino groups with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. nih.govresearchgate.net

Acylation: This involves introducing an acyl group. For enhancing detection in electron-capture GC, halogenated acylating agents like N-methyl-bis-trifluoroacetamide (MBTFA) or chloroacetyl chloride are used. nih.govacs.org This technique is particularly useful for trace analysis of compounds in complex matrices. nih.gov

The following table outlines common derivatization reagents used for analytical purposes.

| Derivatization Reagent | Target Functional Group | Purpose | Reference |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -NH₂, -COOH | Increases volatility and thermal stability for GC | nih.govresearchgate.net |

| N-Methyl-bis-trifluoroacetamide (MBTFA) | -OH, -NH₂ | Forms trifluoroacetyl derivatives for enhanced GC-ECD detection | nih.gov |

| Chloroacetyl Chloride | Phenols, Amines | Forms chloroacetyl derivatives for GC-ECD detection | acs.org |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | Amines | Fluorescence labeling for HPLC analysis | academicjournals.org |

In research applications, especially in medicinal chemistry and drug discovery, "advanced derivatization" refers to the synthesis of a library of related compounds from a central scaffold to explore structure-activity relationships (SAR). rsc.org For 3-Chloro-5-methoxybenzofuran, the advanced techniques of Suzuki-Miyaura coupling and Buchwald-Hartwig amination are paramount. These methods allow for the systematic and efficient introduction of a wide variety of substituents at the C-3 position, creating large libraries of novel benzofuran derivatives for biological screening. nih.govmdpi.com This approach facilitates the exploration of chemical space around the benzofuran core to identify compounds with optimized biological activity. nih.govrsc.org

Mechanistic Investigations of Chemical Reactions Involving 3 Chloro 5 Methoxybenzofuran

Elucidation of Reaction Pathways for Synthesis of Benzofuran (B130515) Derivatives

The synthesis of the benzofuran core and its derivatives can be achieved through various reaction pathways, the mechanisms of which have been a subject of detailed investigation. While direct mechanistic studies on 3-Chloro-5-methoxybenzofuran are not extensively documented, the principles can be inferred from studies on related benzofuran syntheses.

One-pot syntheses, for instance, offer efficient routes to benzofuran systems. A notable example involves the acid-catalyzed heteroannulation of benzoquinones, which can react with cyclohexenones or undergo self-dimerization. d-nb.infodtu.dk The proposed mechanism for these reactions involves a [3+2] heteroannulation, followed by aromatization through spontaneous oxidation or dehydration to form the stable benzofuran ring system. d-nb.infodtu.dk

Transition-metal-free radical reactions provide another powerful method for accessing 3-substituted benzofurans. nih.govnih.gov In these reactions, heteroatom-centered anions can function as super-electron-donors (SEDs) to initiate single-electron-transfer (SET) processes with substrates like 2-iodophenyl allenyl ethers. nih.govnih.govntu.edu.sg The resulting intermolecular radical coupling leads to the formation of 3-functionalized benzofurans in moderate to excellent yields. nih.govnih.gov The mechanism is supported by both experimental and computational evidence. nih.gov

Catalytic approaches are also prevalent. For example, palladium and copper co-catalyzed Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization, yields various benzofuran derivatives. acs.org The proposed mechanism proceeds via an iminium ion, which is then attacked by a copper acetylide intermediate, leading to intramolecular cyclization and isomerization to furnish the final product. acs.org

Table 1: Overview of Reaction Pathways for Benzofuran Derivative Synthesis

| Reaction Type | Key Mechanistic Steps | Substrates | Ref. |

|---|---|---|---|

| Acid-Catalyzed Heteroannulation | [3+2] cycloaddition, followed by oxidation or dehydration. | Benzoquinones, Cyclohexenones | d-nb.infodtu.dk |

| Radical Coupling | Single-Electron-Transfer (SET) initiated by a super-electron-donor, intermolecular radical coupling. | 2-Iodophenyl allenyl ethers, Heteroatomic compounds | nih.govnih.gov |

| Palladium/Copper Catalysis | Sonogashira coupling, iminium ion formation, intramolecular cyclization, isomerization. | Iodophenols, Terminal alkynes | acs.org |

| HClO₄-Mediated Annulation | Conversion of β-ketoesters to α-methoxyacetophenones, followed by intermolecular annulation. | Phenols, β-Methoxy-β-ketoesters | thieme-connect.com |

Computational Approaches to Reaction Mechanism Prediction

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms in organic synthesis, providing detailed understanding of molecular structures, properties, and reaction pathways. rsc.orgrsc.orgnih.gov For benzofuran synthesis, computational methods, particularly Density Functional Theory (DFT), are employed to investigate mechanistic details, predict the role of catalysts, and understand chemo- and regioselectivity. nih.govrsc.org These theoretical techniques can serve as powerful complementary tools to experimental studies, helping to verify proposed mechanisms and even predict new reagents or reaction conditions. rsc.orgnih.gov

The application of DFT allows for a deeper insight into the intricacies of reactions, such as the divergent synthesis of benzofuran-fused azocine (B12641756) derivatives, where it helps to understand the role of both chiral and Lewis base catalysts in determining the final molecular skeleton. rsc.org Similarly, in radical-based syntheses of 3-substituted benzofurans, computational methods are used alongside control experiments to elucidate the reaction mechanism. nih.govntu.edu.sg

Table 2: Application of Computational Methods in Benzofuran Synthesis

| Computational Method | Application in Benzofuran Synthesis | Research Focus | Ref. |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidating mechanistic intricacies and the role of catalysts. | Structurally divergent synthesis | rsc.org |

| DFT and DLPNO-CCSD(T) | Investigating chemoselectivity and H-bond assistance in cyclization steps. | Benzofuran fused azocine synthesis | rsc.org |

| DFT (B3LYP) | Studying transition states of palladium insertion into C-X bonds. | Regioselectivity in cross-coupling | acs.org |

| DFT (M06-2X) | Analyzing reaction mechanisms and substituent effects. | Au-catalyzed isomerization | maxapress.com |

Transition state (TS) analysis is a cornerstone of computational reaction mechanism studies. By calculating the geometry and energy of transition states, chemists can understand the feasibility of a proposed reaction step and predict its selectivity. In the context of benzofuran synthesis, TS analysis has been used to explain enantioselectivity and chemoselectivity.

For instance, in the enantioselective synthesis of bis-dihydrobenzofurans, a proposed transition state model shows that a catalyst can act as both a Brønsted acid and base, controlling the stereochemical outcome through hydrogen bonding with the substrate. researchgate.net In another study on the synthesis of benzofuran-fused azocines, a concerted transition state was hypothesized and analyzed to explain the chemoselectivity for an 8-membered ring over a 6-membered one. rsc.org The energy difference between competing transition states (ΔΔG‡) provides a quantitative measure of this selectivity. rsc.org DFT calculations are commonly used to locate and characterize these transition states, as seen in studies of palladium-catalyzed cross-coupling reactions where the TS of palladium insertion into different carbon-halogen bonds was computed to understand regioselectivity. acs.org

Table 3: Examples of Transition State Analysis in Benzofuran-Related Reactions

| Reaction Type | Focus of TS Analysis | Computational Method | Key Finding | Ref. |

|---|---|---|---|---|

| Enantioselective synthesis of bis-dihydrobenzofurans | Explaining enantioselectivity through H-bonding. | Not specified | Catalyst bifunctionality controls configuration. | researchgate.net |

| Divergent synthesis of benzofuran-fused azocines | Understanding chemoselectivity between cyclization pathways. | DFT, DLPNO-CCSD(T) | An energy difference of 1.4 kcal/mol favors the 8-membered ring product. | rsc.org |

| Au-catalyzed isomerization of alkynyl epoxides | Identifying the rate-limiting step and structural properties of TSs. | DFT (B3LYP, M06-2X) | Ring opening and closure steps were analyzed to map the reaction pathway. | maxapress.com |

| Palladium-catalyzed cross-coupling | Determining the origin of regioselectivity. | DFT (B3LYP) | Activation energies for Pd insertion into different C-X bonds were compared. | acs.org |

Mapping the energy profile of a reaction involves calculating the energies of reactants, intermediates, transition states, and products along the reaction coordinate. This provides a comprehensive view of the entire reaction pathway, identifies the rate-determining step, and allows for the comparison of alternative mechanisms.

In a study of a two-fold C-H/C-H cross-coupling reaction to form polycyclic heteroaromatics, the Gibbs energy profile for the successive C-C bond formations was computed. pku.edu.cn This revealed that the reaction proceeds through two different C-H activation modes: a concerted metalation-deprotonation and an oxidative addition. pku.edu.cn Similarly, the potential energy surface for cycloaddition reactions can be studied to confirm that a reaction is regiospecific and stereoselective, aligning theoretical results with experimental observations. researchgate.net Advanced techniques like the Unified Reaction Valley Approach (URVA) analyze the reaction path curvature to identify distinct phases of a chemical reaction, such as bond breaking and bond formation, providing a highly detailed mechanistic picture. smu.edu In the Au-catalyzed isomerization of alkynyl epoxides to furans, the energy profiles were calculated using different DFT functionals to compare pathways and determine the rate-limiting step of the mechanism. maxapress.com

Table 4: Use of Energy Profile Mapping in Mechanistic Studies

| Reaction | Focus of Energy Profile | Computational Approach | Key Insight | Ref. |

|---|---|---|---|---|

| Rh-catalyzed C-H/C-H cross-coupling | Mapping successive C-C bond formations. | DFT (M06-D3/def2-TZVPP//M06/def2-SVP) | Revealed two distinct C-H activation modes (CMD and oxidative addition). | pku.edu.cn |

| Au-catalyzed isomerization to furans | Comparing different DFT functionals and basis sets to map the reaction pathway. | DFT (B3LYP, M06-2X) | Identified the rate-limiting step and compared energy barriers for different substituents. | maxapress.com |

| General Reaction Mechanisms | Analyzing reaction phases based on reaction path curvature. | Unified Reaction Valley Approach (URVA) | Curvature peaks indicate specific chemical events like bond cleavage and formation. | smu.edu |

| [3+2] Cycloaddition | Confirming regioselectivity and stereoselectivity. | Potential Energy Surface (PES) analysis | Theoretical results confirmed the experimentally observed product formation. | researchgate.net |

Experimental Methodologies for Mechanism Elucidation

While computational studies provide powerful predictions, experimental validation is essential for confirming a proposed reaction mechanism. Several experimental techniques are used to probe reaction pathways, identify transient species, and validate theoretical models.

Control experiments are fundamental to mechanistic studies. For example, in the development of a radical reaction for benzofuran synthesis, control experiments were crucial for elucidating the mechanism. nih.govnih.govntu.edu.sg In another case, the reaction of 2-ethyl-1-benzofuran with methyl 2-formylbenzoate (B1231588) was carried out as a control experiment to help propose a plausible reaction pathway for the synthesis of 3-benzofuryl-substituted phthalides. arkat-usa.org The absence of a reaction or the formation of an alternative product under modified conditions can provide strong evidence for or against a particular pathway.

Other common experimental methodologies include:

Intermediate Trapping: This involves adding a reagent that is known to react with a proposed intermediate, thus "trapping" it and providing evidence for its existence.

Isotopic Labeling: By replacing an atom in a reactant with one of its isotopes (e.g., ¹³C or ²H), the position of that atom in the final product can be traced, offering clear insights into bond-breaking and bond-forming events.

Kinetic Studies: Measuring the rate of a reaction as a function of reactant concentrations can help determine the rate law, which provides information about the composition of the transition state in the rate-determining step.

Spectroscopic Analysis: Techniques like in-situ IR or NMR spectroscopy can be used to monitor the reaction mixture over time, allowing for the direct observation of intermediates as they form and are consumed.

These experimental approaches, often used in conjunction with computational analysis, provide a robust framework for the complete elucidation of chemical reaction mechanisms involving complex molecules like 3-Chloro-5-methoxybenzofuran and its derivatives.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Methodological Frameworks for SAR Studies of Benzofuran (B130515) Derivatives

SAR studies of benzofuran derivatives involve the synthesis of a series of structurally related compounds and the evaluation of their biological activities. This approach helps to identify key structural features, or pharmacophores, that are essential for the desired biological effect. mdpi.comresearchgate.net For benzofurans, these studies often involve modifications at various positions of the benzofuran ring system. mdpi.comrsc.org

Key methodological steps in SAR studies of benzofuran derivatives include:

Systematic Modification : This involves the introduction, substitution, or removal of functional groups at specific positions of the benzofuran core. For instance, in the case of 3-Chloro-5-methoxybenzofuran, SAR studies would involve synthesizing analogs with different substituents at the 3 and 5-positions, as well as at other available positions on the benzene (B151609) and furan (B31954) rings.

Bioactivity Screening : The synthesized derivatives are then tested for their biological activity using relevant in vitro or in vivo assays. The choice of assay depends on the therapeutic target of interest.

Correlation of Structure and Activity : The biological data is then analyzed in conjunction with the structural modifications to establish relationships. For example, it might be found that a chloro group at position 3 and a methoxy (B1213986) group at position 5 are critical for a particular biological activity. mdpi.com

Earlier SAR studies on benzofuran derivatives have highlighted that substitutions at the C-2 position, often with an ester or a heterocyclic ring, are crucial for cytotoxic activity. mdpi.comrsc.org

Computational Approaches to QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comfrontiersin.org This allows for the prediction of the activity of new, unsynthesized compounds. frontiersin.org

A critical step in QSAR modeling is the selection and calculation of molecular descriptors. nih.govbioinformation.net These descriptors are numerical values that represent different aspects of a molecule's structure and properties. bioinformation.net For benzofuran derivatives, a wide range of descriptors can be calculated using specialized software. eurjchem.commdpi.com

Table 1: Common Types of Molecular Descriptors in QSAR Studies

| Descriptor Type | Description | Examples |

|---|---|---|

| Physicochemical | Describe properties like hydrophobicity, molar refractivity, and molecular weight. nih.govnih.gov | logP, Molar Refractivity (MR), Molecular Weight (MW) nih.gov |

| Topological | Describe the connectivity of atoms in a molecule. frontiersin.org | Connectivity indices, Shape indices |

| Electronic | Describe the electronic properties of a molecule. nih.gov | Dipole moment, HOMO/LUMO energies researchgate.net |

| Steric | Describe the three-dimensional shape and size of a molecule. | Steric parameters (e.g., Taft's Es) |

| Quantum-Chemical | Derived from quantum mechanical calculations and provide detailed electronic and structural information. physchemres.org | Partial atomic charges, Bond orders |

The selection of appropriate descriptors is crucial for building a robust and predictive QSAR model. frontiersin.org

Once a QSAR model is developed, it must be rigorously validated to ensure its reliability and predictive power. tandfonline.comacs.org Validation is typically performed using both internal and external methods.

Internal Validation : This involves assessing the model's performance on the same dataset that was used to build it. A common technique is leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. acs.org A high cross-validated correlation coefficient (q²) indicates good internal consistency. derpharmachemica.com

External Validation : This involves using the QSAR model to predict the activity of a set of compounds (the test set) that were not used in the model development. researchgate.net The predictive ability of the model is assessed by comparing the predicted activities with the experimentally determined activities. A high predictive correlation coefficient (pred_r²) indicates good external predictive power. derpharmachemica.com

For instance, a 3D-QSAR model for benzofuran salicylic (B10762653) acid derivatives showed a squared correlation coefficient (r²) of 0.9146 for a training set and a predictive Q² of 0.7068 for a test set, indicating a robust and predictive model. nih.govresearchgate.net Similarly, a QSAR study on benzofuran and indole (B1671886) derivatives reported a model with high robustness (R² = 0.9328) and good predictive power (R²ext = 0.929). eurjchem.comresearchgate.net

Influence of Substituents on Molecular Interactions and Bioactivity Profiles

Chloro Group at Position 3 : The presence of a halogen, such as chlorine, at the 3-position can significantly influence the electronic and steric properties of the benzofuran ring. Halogens are known to participate in halogen bonding, an attractive interaction with nucleophilic sites on a biological target, which can enhance binding affinity. mdpi.com In some cases, the introduction of a chloro substituent has been shown to be beneficial for cytotoxic properties. nih.gov

Methoxy Group at Position 5 : The methoxy group at the 5-position can act as a hydrogen bond acceptor and can also influence the molecule's lipophilicity and metabolic stability. Studies have shown that the presence and position of a methoxy substituent on the benzofuran system can be critical for certain biological activities, such as antiproliferative effects. mdpi.com For example, the absence of a methoxy substituent has been linked to a decrease in the activity of some benzofuran derivatives. mdpi.comnih.gov The position of the methoxy group is also important, with substitutions at C-6 sometimes showing higher potency than those at C-7. mdpi.com In the context of anti-HCV agents, substituents at the C5 position play a key role in the recognition and binding to the NS5B polymerase. nih.gov

Table 2: Influence of Substituents on Benzofuran Bioactivity

| Substituent | Position | General Influence on Bioactivity |

|---|---|---|

| Chloro | 3 | Can enhance binding affinity through halogen bonding; may increase cytotoxicity. mdpi.comnih.gov |

| Methoxy | 5 | Can act as a hydrogen bond acceptor; influences lipophilicity and metabolic stability; often crucial for antiproliferative activity. mdpi.com |

Pharmacophore Modeling for Rational Ligand Design

Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to bind to a specific biological target and elicit a particular biological response. nih.gov

A pharmacophore model for a series of benzofuran derivatives might include features such as:

Hydrogen bond acceptors and donors

Aromatic rings

Hydrophobic centers

Positive or negative ionizable groups

For example, a five-point pharmacophore model was generated for a series of benzofuran salicylic acid derivatives, which included two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic ring features. nih.govresearchgate.net This model was then used to develop a 3D-QSAR model and to guide the design of more potent analogs. nih.govresearchgate.net In another study, a pharmacophore model for benzofuran-1,2,3-triazole hybrids identified three essential features for their potential as EGFR inhibitors. nih.gov

By understanding the key pharmacophoric features of 3-Chloro-5-methoxybenzofuran and its analogs, medicinal chemists can rationally design new compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govacs.org

Advanced Computational and Theoretical Chemistry Studies of 3 Chloro 5 Methoxybenzofuran

Density Functional Theory (DFT) Applications for Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and other electronic characteristics.

For 3-Chloro-5-methoxybenzofuran, DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), would be employed to determine its optimized molecular geometry. aip.org This process identifies the most stable arrangement of atoms by finding the minimum energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. Such calculations have been successfully applied to various benzofuran (B130515) derivatives to understand their structural parameters. nih.govjetir.org

Furthermore, DFT is used to simulate vibrational spectra (Infrared and Raman). These theoretical spectra are crucial for interpreting experimental data, allowing for the precise assignment of vibrational modes to specific functional groups within the molecule. This comparative analysis helps confirm the molecular structure and provides insights into the bonding environment.

The electronic properties derived from DFT, such as dipole moment and polarizability, are essential for understanding the molecule's polarity and its interaction with external electric fields. These parameters are critical for predicting the molecule's behavior in different chemical environments.

Table 1: Predicted Geometrical Parameters for 3-Chloro-5-methoxybenzofuran using DFT

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-C3 | ~1.35 Å |

| C3-Cl | ~1.74 Å | |

| C5-O(methoxy) | ~1.36 Å | |

| O(methoxy)-C(methyl) | ~1.43 Å | |

| Bond Angle | C2-C3-Cl | ~128° |

| C4-C5-O(methoxy) | ~125° | |

| Dihedral Angle | C4-C5-O-C(methyl) | ~0° or 180° (planar/anti-planar) |

Note: These are typical values based on DFT studies of similar substituted benzofurans and serve as illustrative examples.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com The energy of these orbitals and the gap between them (HOMO-LUMO gap) are key indicators of a molecule's reactivity and kinetic stability. nih.gov

For 3-Chloro-5-methoxybenzofuran, the HOMO is expected to be distributed over the electron-rich benzofuran ring system and the methoxy (B1213986) group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be concentrated around the electron-deficient areas, such as the carbon atom attached to the chlorine, suggesting these are potential sites for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a critical parameter. A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. jetir.orgresearchgate.net Computational studies on similar benzofuran derivatives have used FMO analysis to predict their reactivity. nih.govresearchgate.net From these calculations, global reactivity descriptors such as chemical hardness, softness, electronegativity, and chemical potential can be derived, providing a quantitative measure of the molecule's stability and reactivity.

Table 2: Illustrative Frontier Molecular Orbital Properties for 3-Chloro-5-methoxybenzofuran

| Parameter | Symbol | Definition | Predicted Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the highest electron-containing orbital | -6.5 to -5.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest electron-vacant orbital | -1.5 to -0.5 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.0 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.0 to 2.5 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.0 to -3.0 |

| Electronegativity | χ | -μ | 4.0 to 3.0 |

Note: Values are hypothetical and based on reported data for analogous benzofuran structures.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic agents. researchgate.net The MEP map plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different charge regions.

Typically, red and yellow colors represent regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net Blue and green colors indicate regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.netyoutube.com

In an MEP map of 3-Chloro-5-methoxybenzofuran, the most negative regions (red) would likely be located around the oxygen atom of the furan (B31954) ring and the oxygen of the methoxy group, due to their high electronegativity and lone pairs of electrons. A negative potential would also be expected near the chlorine atom. researchgate.net These sites represent the most probable locations for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms of the benzene (B151609) ring and the methyl group would exhibit positive potential (blue/green), identifying them as sites for nucleophilic interaction. This detailed charge mapping is crucial for understanding non-covalent interactions, a key factor in molecular recognition and biological activity. nih.gov

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in drug discovery for identifying potential biological targets and predicting the binding affinity of a compound. nih.gov

For 3-Chloro-5-methoxybenzofuran, molecular docking studies would be conducted to explore its potential as an inhibitor for various enzymes or receptors. The process involves generating a 3D model of the compound and "docking" it into the active site of a target protein of known structure. Sophisticated algorithms then calculate the most stable binding poses and estimate the binding energy. aip.orgresearchgate.net

Studies on various benzofuran derivatives have shown their potential to bind to targets involved in cancer and microbial diseases. aip.orgnih.govnih.gov A docking simulation for 3-Chloro-5-methoxybenzofuran would identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and the amino acid residues in the protein's active site. The results, often presented as a docking score, help to rank its potential efficacy and guide the design of more potent analogues.

Table 3: Hypothetical Molecular Docking Results for 3-Chloro-5-methoxybenzofuran with a Target Protein

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | -7.0 to -8.5 | Phe31, Ile50, Ser59 | Hydrophobic, Hydrogen Bond |

| Cyclin-Dependent Kinase 2 (CDK2) | -6.5 to -8.0 | Leu83, Phe80, Asp86 | Hydrophobic, Hydrogen Bond |

Note: The targets and results are illustrative, based on docking studies of similar benzofuran-based compounds. researchgate.netnih.gov

Exploration of Intramolecular Interactions and Conformational Analysis

The three-dimensional shape (conformation) of a molecule is critical to its function and reactivity. Conformational analysis involves identifying the stable conformers of a molecule and the energy barriers between them. For 3-Chloro-5-methoxybenzofuran, a key aspect of its conformation is the orientation of the methoxy group relative to the benzofuran ring.

Computational methods, particularly DFT, are used to perform a potential energy surface scan by systematically rotating the C-O bond of the methoxy group. researchgate.net This analysis reveals the most stable (lowest energy) conformations. For substituted benzofurans like khellinone and visnaginone, studies have shown that the substituents are often nearly coplanar with the aromatic ring, and the rotation of methoxy groups leads to different stable conformers with small energy differences. researchgate.net

Applications in Chemical Biology and Drug Discovery Research

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems, providing crucial insights into protein function and disease pathways. snv63.runih.gov The unique structural features of 3-Chloro-5-methoxybenzofuran make it an interesting candidate for the development of such probes. smolecule.com Its benzofuran (B130515) core can engage in various non-covalent interactions with biological macromolecules, while the strategically placed chloro and methoxy (B1213986) groups can be fine-tuned to modulate binding affinity and selectivity. mdpi.com

Derivatives of the benzofuran scaffold are utilized as starting materials to create chemical probes for identifying and validating biological targets in the drug discovery process. snv63.ru These tools are essential for testing biological hypotheses and assessing the "druggability" of new targets. nih.gov Preliminary studies suggest that 3-Chloro-5-methoxybenzofuran and its analogs may interact with specific enzymes or receptors implicated in cancer progression, highlighting their potential for guiding future drug design efforts. smolecule.com The development of these molecules into selective probes requires rigorous characterization of their potency, selectivity, and mechanism of action within cellular contexts.

Lead Compound Identification and Optimization in Medicinal Chemistry

The process of drug discovery often begins with the identification of a "lead compound," a molecule that shows promising biological activity and serves as a starting point for further development. actuatetherapeutics.com Benzofuran derivatives, including 3-Chloro-5-methoxybenzofuran, are recognized for their potential as lead compounds, particularly in the search for new anticancer, antimicrobial, and anti-inflammatory agents. rsc.orgsmolecule.com

The benzofuran nucleus is a component of many natural and synthetic compounds with therapeutic value. researchgate.net The specific substitution pattern of 3-Chloro-5-methoxybenzofuran, with its moderate lipophilicity (XLogP3 value of 2.9), suggests a favorable profile for membrane permeability and potential bioavailability. smolecule.com This compound and its derivatives are actively being explored for their therapeutic effects, especially as anticancer agents that can inhibit the proliferation of cancer cells and induce apoptosis. smolecule.com For instance, the benzofuran scaffold has been used to develop inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a target implicated in pancreatic cancer. actuatetherapeutics.com

Table 1: Investigated Biological Activities of Benzofuran Scaffolds

| Biological Activity | Therapeutic Area | Reference |

|---|---|---|

| Anticancer | Oncology | smolecule.com |

| Antimicrobial | Infectious Diseases | smolecule.com |

| Anti-inflammatory | Inflammation | rsc.org |

| Neuroprotective | Neurodegenerative Diseases | nih.gov |

| Antiviral | Infectious Diseases | rsc.org |

Scaffold Optimization for Enhanced Biological Selectivity and Potency

Once a lead compound is identified, medicinal chemists work to optimize its structure to improve its effectiveness (potency) and reduce off-target effects (selectivity). researchgate.net The 3-Chloro-5-methoxybenzofuran scaffold offers multiple avenues for such optimization. The reactivity of the chlorine atom at the C-3 position allows for nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups. smolecule.com Similarly, the methoxy group at the C-5 position can be modified, for example, through demethylation, to explore its role in target engagement. smolecule.com

Structure-activity relationship (SAR) studies on benzofuran derivatives have provided valuable insights into how chemical modifications influence biological activity. nih.gov For example, the presence and position of halogen atoms can significantly impact anticancer activity, potentially by forming halogen bonds with the biological target, which can enhance binding affinity. nih.gov The methoxy group is also a key feature; studies on related benzofuran series have shown that the presence of a methoxy substituent at the C-5 position can significantly enhance antiproliferative activity compared to unsubstituted analogs. mdpi.com The optimization process involves systematically altering the scaffold to build a detailed understanding of the SAR, guiding the design of more potent and selective drug candidates. nih.govresearchgate.net

Table 2: Impact of Substituents on Benzofuran Activity

| Substituent/Position | Effect on Biological Activity | Reference |

|---|---|---|

| Halogen (general) | Can significantly increase anticancer activity. | nih.gov |

| Methoxy at C-5 | Shown to enhance antiproliferative effects. | mdpi.com |

| Ester or Heterocycle at C-2 | Found to be crucial for cytotoxic activity. | nih.govrsc.org |

| N-phenethyl carboxamide | Can enhance antiproliferative activity. | nih.gov |

Contribution to New Synthetic Methodology Development

While 3-Chloro-5-methoxybenzofuran is often the target of synthesis, its reactivity also makes it a useful starting material for creating more complex molecules, thereby contributing to the development of new synthetic methods. smolecule.com The chlorine atom at the C-3 position is a key functional handle, susceptible to displacement by various nucleophiles, which allows for the construction of diverse molecular architectures. smolecule.com

The development of efficient synthetic routes is crucial in medicinal chemistry. mdpi.com Methodologies for synthesizing benzofuran derivatives are varied and include reactions like intramolecular cyclizations and transition-metal-catalyzed processes. rsc.orgmdpi.com For 3-Chloro-5-methoxybenzofuran itself, synthesis can be achieved through the chlorination of 5-methoxybenzofuran (B76594) or via microwave-assisted techniques to improve reaction efficiency. smolecule.com The use of such building blocks in multi-step syntheses allows for the exploration of novel chemical space and the creation of libraries of compounds for biological screening. For example, the synthesis of novel pyrazole (B372694) derivatives has been accomplished starting from substituted benzofurans, demonstrating the utility of the core scaffold in building complex heterocyclic systems. rasayanjournal.co.inresearchgate.net

Exploration in Materials Science Research

Beyond its biological applications, the unique structural and electronic properties of 3-Chloro-5-methoxybenzofuran make it a compound of interest for materials science research. smolecule.com The fused aromatic ring system provides a rigid, planar structure with delocalized π-electrons, which are desirable features for the development of organic electronic materials. smolecule.com

While this area of research is less explored compared to its pharmaceutical applications, the potential exists for incorporating the 3-Chloro-5-methoxybenzofuran motif into polymers or other materials. Such materials could possess interesting optical or electronic properties. The ability to functionalize the molecule at the chloro and methoxy positions offers a way to tune these properties, for example, by attaching it to a polymer backbone or other functional units. smolecule.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-5-methoxybenzofuran, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via oxidation of sulfanyl precursors using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 273 K. For example, analogs like 5-chloro-2,7-dimethylbenzofuran derivatives are synthesized by adding mCPBA to a stirred solution of the sulfanyl precursor, followed by 5–8 hours of reaction at room temperature . Purification involves column chromatography (hexane:ethyl acetate, 2:1 to 4:1 ratios) to achieve yields of 71–72% . Optimization strategies include adjusting stoichiometric ratios (e.g., 1.2 mmol mCPBA per 1.1 mmol precursor) and extending reaction times.

Q. How should researchers confirm the structural integrity of 3-Chloro-5-methoxybenzofuran?

- Methodology :

- X-ray crystallography : Resolve crystal packing and dihedral angles (e.g., 80.96° between benzofuran and substituent rings) .

- Spectroscopy : Use 1H/13C NMR to verify substituent positions (e.g., methoxy and chloro groups) and mass spectrometry for molecular weight confirmation.

- Chromatography : Calculate retention factors (Rf) during purification (e.g., Rf = 0.51 in hexane:ethyl acetate) .

Q. What safety protocols are recommended for handling and disposing of 3-Chloro-5-methoxybenzofuran?

- Methodology : Segregate chemical waste in designated containers to prevent environmental contamination. Partner with certified waste management services for incineration or neutralization. Avoid aqueous release due to potential bioaccumulation risks .

Advanced Research Questions

Q. How do intermolecular interactions in 3-Chloro-5-methoxybenzofuran derivatives influence crystallographic data?

- Methodology : Analyze π-π stacking (centroid distances: 3.66–3.77 Å) and C–H···O hydrogen bonds using single-crystal X-ray diffraction. Refinement software (e.g., SHELXL-97) with riding models for H-atoms (C–H = 0.95–0.98 Å) can resolve slippage effects (0.89–1.27 Å) . These interactions stabilize crystal packing along specific axes, impacting material properties.

Q. What strategies address contradictions between spectroscopic and crystallographic data for halogenated benzofurans?

- Methodology :

- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT) simulations.

- Crystal environment analysis : Assess how solid-state interactions (e.g., π-π stacking) alter spectroscopic profiles versus solution-phase data .

Q. How can regioselective substitution on the benzofuran ring be achieved for targeted bioactivity?

- Methodology :

- Directing groups : Introduce sulfonyl or methoxy substituents to guide electrophilic substitution. For example, 3-sulfamoylbenzoyl groups in analogs enhance receptor binding .

- Temperature control : Low-temperature reactions (e.g., 273 K) minimize side-product formation during chlorination or sulfonation .

Q. What in vitro assays are suitable for evaluating the pharmacological potential of 3-Chloro-5-methoxybenzofuran derivatives?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.